N-(3-溴苄基)-1-丙胺盐酸盐

描述

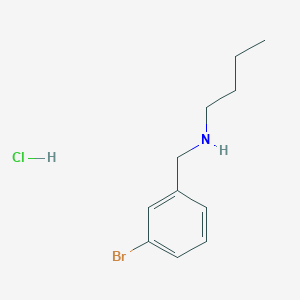

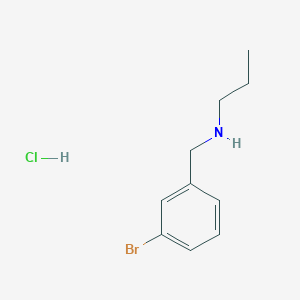

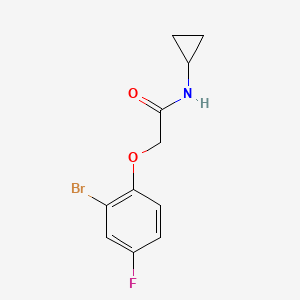

“N-(3-Bromobenzyl)-1-propanamine hydrochloride” is a chemical compound with the linear formula C11 H16 Br N . Cl H . It is used in laboratory chemicals and synthesis of substances .

Molecular Structure Analysis

The molecular structure of “N-(3-Bromobenzyl)-1-propanamine hydrochloride” consists of a benzene ring substituted with a bromomethyl group . The 3D structure of similar compounds can be viewed using Java or Javascript .Chemical Reactions Analysis

While specific chemical reactions involving “N-(3-Bromobenzyl)-1-propanamine hydrochloride” are not available, it’s known that similar compounds, such as 3-(bromoacetyl)coumarins, are versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds .科学研究应用

合成和化学性质

合成挑战和结构复杂性由于结构复杂,合成大体积、结构要求高的 N,O-配体(如 N-(3-溴苄基)-1-丙胺盐酸盐衍生物)面临着重大挑战。合成涉及多个步骤,包括曼尼希反应和选择性取代反应,以生成五齿 N,O-配体。由于氮原子上的自由位点,这些化合物具有进一步官能化的潜力,使其适用于各种应用 (Olesiejuk 等人,2018)。

在有机合成中的用途N-(3-溴苄基)-1-丙胺盐酸盐及其衍生物是有机合成中的重要中间体。它们被用于生产医药、农药和化工行业中的各种化合物。合成过程以其简单、反应时间短和环境友好为特征,表明该化合物在高效和可持续的化学合成中具有重要作用 (王令雅,2015)。

在药物合成中的作用这些化合物在 HIV 蛋白酶抑制剂的合成中也至关重要。具体来说,它们被用作制备基于羟乙胺的抑制剂的中间体,展示了它们在药物化学中的重要性。合成过程的优点是避免使用危险试剂和色谱纯化,使其适用于大规模生产 (Beaulieu & Wernic, 1996)。

生物学应用和影响

抗病毒和酶抑制特性N-(3-溴苄基)-1-丙胺盐酸盐衍生物在生物学应用中显示出潜力,特别是在酶抑制和抗病毒活性方面。例如,一些衍生物对多巴胺-β-羟化酶(一种参与神经递质合成的酶)表现出显着的抑制作用。此外,某些化合物表现出显着的抗病毒特性,抑制了牛痘病毒和单纯疱疹病毒在组织培养中的增殖 (Fujii 等人,1979)。

肝保护作用N-(3-溴苄基)-1-丙胺盐酸盐的衍生物因其保肝特性而受到研究。一些合成的化合物,特别是水溶性衍生物,表现出显着的保肝活性,对四氯甲烷等物质引起的肝损伤具有潜在的治疗益处 (Dyubchenko 等人,2006)。

安全和危害

作用机制

Target of Action

The primary target of N-(3-Bromobenzyl)-1-propanamine hydrochloride is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .

Mode of Action

N-(3-Bromobenzyl)-1-propanamine hydrochloride interacts with tubulin by binding to it . This interaction perturbs the tertiary structure of purified tubulin, as indicated by an anilinonaphthalene sulfonic acid-binding assay .

Biochemical Pathways

The compound affects the microtubule dynamics, a critical pathway in cell division and intracellular transport . By binding to tubulin, it disrupts the normal architecture of microtubules, leading to changes in cell structure and function .

Result of Action

The compound’s action results in the inhibition of cancer cell viability . It shows a strong inhibition of the clonogenic potential of an aggressively metastatic breast tumor cell line, MDA-MB-231 . The disruption of normal microtubule architecture in cells is a peculiar feature of the drug treatment .

Action Environment

属性

IUPAC Name |

N-[(3-bromophenyl)methyl]propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN.ClH/c1-2-6-12-8-9-4-3-5-10(11)7-9;/h3-5,7,12H,2,6,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSORRRNVDMMWKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=CC(=CC=C1)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Bromobenzyl)-1-propanamine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Bromo-5,6-dihydropyrido[2,3-b][1,4]benzoxazepine](/img/structure/B3165758.png)

![2,6-difluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide](/img/structure/B3165796.png)

![(2-Methylbenzo[d]oxazol-5-yl)methanamine](/img/structure/B3165812.png)

amine hydrochloride](/img/structure/B3165815.png)

![Butyl[(2,6-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B3165817.png)

amine hydrochloride](/img/structure/B3165822.png)

Amine Hydrochloride](/img/structure/B3165826.png)

![Butyl[(3-Fluorophenyl)Methyl]Amine Hydrochloride](/img/structure/B3165834.png)